![molecular formula C17H17NO2 B1598388 Ethyl 2-phenyl-1H-indole-3-carboxylate CAS No. 36779-16-5](/img/structure/B1598388.png)
Ethyl 2-phenyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound with a molecular weight of 265.31 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
1. Chemical Synthesis and Modification
- Acylation Techniques: Ethyl indole-2-carboxylate derivatives, similar in structure to Ethyl 2-phenyl-1H-indole-3-carboxylate, have been utilized in studies exploring acylation techniques. For instance, Murakami et al. (1985) demonstrated a method for the C-3 acylation of ethyl indole-2-carboxylates using various carboxylic acids, highlighting the compound's potential in chemical synthesis and modifications (Murakami et al., 1985).
2. Cyclisation Mechanisms
- Understanding Cyclisation Processes: Clayton et al. (2008) investigated the cyclisation of a series of ethyl indole derivatives, providing insights into the mechanisms of formation for certain complex structures. This research underscores the utility of ethyl indole compounds in studying organic chemistry cyclisation processes (Clayton et al., 2008).
3. Antibacterial Properties
- Antibacterial Screening: Research by Mir and Mulwad (2009) focused on synthesizing ethyl indole derivatives and screening them for antibacterial activity. Such studies demonstrate the potential of this compound in developing new antibacterial agents (Mir & Mulwad, 2009).
4. Allosteric Modulation Studies
- Pharmacological Research: Although the specific compound of interest is not directly mentioned, related compounds such as Org 27569, which shares structural similarities, have been studied for their effects on the cannabinoid CB1 receptor. Price et al. (2005) explored the allosteric modulation of this receptor, indicating potential applications of ethyl indole derivatives in pharmacological research (Price et al., 2005).
5. Application in Organic Synthesis
- Synthesis of Complex Molecules: Studies by Gupta et al. (2011) showcased a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for synthesizing pyrimido[1,2-a]indoles. This highlights the role of this compound and related compounds in the synthesis of complex organic molecules (Gupta et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-phenyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It’s worth noting that the storage environment can impact the stability of such compounds .
properties
IUPAC Name |
ethyl 2-phenyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOQSTKVCGVNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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